N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-2-9-21-13-7-5-12(6-8-13)14-11-23-17(18-14)19-16(20)15-4-3-10-22-15/h3-8,10-11H,2,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISCSPJWYMFAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the carbon atoms adjacent to the sulfur in the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The thiazole and thiophene rings can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Substituents
Pharmacological Activity Comparison
- COX/LOX Inhibition: Thiazole derivatives with substituted phenyl groups, such as N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 6a), exhibit non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM), while analogs with electron-withdrawing groups (e.g., bromo, chloro) may enhance selectivity for specific isoforms .
- Antimicrobial Activity : N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs demonstrate antibacterial efficacy, with activity influenced by aryl substituents at the 5-position of the thiophene ring . The absence of a pyridinyl group in the target compound may shift its mechanism toward kinase or inflammatory targets.
- Kinase Modulation : Compounds like N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (compound 14) show c-Abl kinase activation, suggesting that halogenated aryl groups enhance kinase binding . The propoxyphenyl group’s bulkier structure may alter steric interactions in kinase pockets.
Physicochemical Properties
- Metabolic Stability : Ether bonds (as in propoxyphenyl) are less prone to oxidative metabolism than alkyl chains (e.g., butylphenyl), which may extend half-life .
SAR Insights
Biological Activity
N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS No: 391225-30-2) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a thiophene ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.
Structural Formula
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in a patent document highlights its effectiveness against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of cell death pathways .
The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation. The compound interacts with key proteins involved in the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Additionally, it may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling .
In Vivo Studies
In vivo studies have further corroborated the anticancer effects observed in vitro. Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to control groups. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Data Table: Biological Activity Overview
Case Study 1: Breast Cancer Cell Lines
A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells .
Case Study 2: In Vivo Tumor Models
In a xenograft model using human breast cancer cells, administration of the compound led to a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased necrosis within tumors treated with this compound, supporting its potential as an effective therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
